molecular formula C9H9BrN2O B2489080 N-(4-bromopyridin-2-yl)cyclopropanecarboxamide CAS No. 1529768-99-7

N-(4-bromopyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2489080
CAS No.: 1529768-99-7
M. Wt: 241.088
InChI Key: KBXDYISZXRQXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide is a chemical compound with the CAS Number 1529768-99-7 and a molecular weight of 241.08 g/mol . Its molecular formula is C9H9BrN2O, and it can be represented by the SMILES notation O=C(C1CC1)NC2=NC=CC(Br)=C2 . This compound belongs to the class of organic compounds known as N-arylamides, which feature a carboxamide group linked to an aryl group . The presence of both the bromopyridine and cyclopropanecarboxamide groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecules, such as through cross-coupling reactions where the bromine atom can serve as a handle for metal-catalyzed transformations. Researchers utilize this compound in the development of novel chemical entities, including in the exploration of peptide synthesis methodologies and the creation of potential pharmacologically active molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXDYISZXRQXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Acylation Procedure with Cyclopropanecarbonyl Chloride

The most widely reported method involves the direct acylation of 4-bromopyridin-2-amine using cyclopropanecarbonyl chloride under anhydrous conditions (Figure 1).

Protocol :

  • Reagents : 4-Bromopyridin-2-amine (1 equiv), cyclopropanecarbonyl chloride (1.1–1.2 equiv), pyridine (1.5–2.0 equiv).
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.
  • Workup : Aqueous sodium bicarbonate extraction, drying over Na₂SO₄, and vacuum concentration.
  • Yield : 83.7% after silica gel chromatography.

This method prioritizes simplicity and scalability, with pyridine serving as both base and proton scavenger. The reaction typically completes within 6 hours at room temperature, as monitored by TLC (Rf = 0.45 in 5% MeOH/DCM).

Alternative Solvent Systems and Bases

Substituting DCM with acetonitrile (MeCN) and pyridine with triethylamine (Et₃N) has been explored to enhance reaction kinetics:

  • Et₃N-Based Protocol : A 33.3 mmol scale reaction in MeCN at 5°C→RT achieved quantitative conversion within 3 hours. Post-reaction, hydrolysis with methanolic ammonia removed bis-acylated byproducts, yielding >95% purity after trituration.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Parameter DCM/Pyridine MeCN/Et₃N
Temperature 0°C → RT 5°C → RT
Reaction Time 6 hours 3 hours
Yield 83.7% 78% (after workup)
Byproducts <5% Bis-acylated species

DCM minimizes side reactions due to its low polarity, while MeCN accelerates nucleophilic acyl substitution.

Catalytic and Stoichiometric Considerations

  • Cyclopropanecarbonyl Chloride : A 10% molar excess ensures complete amine consumption.
  • Inert Atmosphere : Nitrogen sparging reduces oxidative degradation of sensitive intermediates.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 0.79–0.88 (m, 4H, cyclopropane CH₂)
  • δ 1.89–2.12 (m, 1H, cyclopropane CH)
  • δ 7.34 (dd, 1H, pyridine H-5)
  • δ 8.21 (d, 1H, pyridine H-6)
  • δ 10.51 (s, 1H, NH)

HPLC : tR = 8.02 min (C18 column, 0.1% TFA in H2O/MeCN).

Purity Assessment

  • TLC-MS : m/z 273.0 [M+H]+ (calculated for C₉H₁₀BrN₂O: 272.0).
  • Elemental Analysis : C 44.2%, H 3.7%, N 10.8% (theoretical: C 44.3%, H 3.6%, N 10.7%).

Applications in Multi-Step Syntheses

N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide serves as a Suzuki-Miyaura cross-coupling partner for introducing kinase-targeting fragments:

Example : Pd(dppf)Cl₂-catalyzed coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester yields advanced intermediates for GSK-3β inhibitors. Subsequent Boc deprotection and functionalization generate candidates with IC50 values <100 nM.

Scientific Research Applications

Chemical Properties and Structure

N-(4-bromopyridin-2-yl)cyclopropanecarboxamide has the molecular formula C9H9BrN2OC_9H_9BrN_2O and a molecular weight of approximately 241.09 g/mol. Its structure includes a brominated pyridine ring and a cyclopropanecarboxamide moiety, which contribute to its unique chemical reactivity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

GSK-3β Inhibition :

  • Activity : The compound has shown promising inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases.
  • IC50 Value : An IC50 value of 70 nM was reported, indicating strong potency in reducing tau hyperphosphorylation in neuroblastoma cells .

Anti-inflammatory Properties :

  • Mechanism : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines such as IL-6 and nitric oxide (NO), highlighting its potential for treating inflammatory conditions .

Biological Pathway Studies

The compound is utilized as a tool for probing enzyme activities and studying biological pathways. Its structural features allow it to interact with specific molecular targets, making it valuable for research in cellular signaling and enzyme inhibition.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules. It is used in developing new synthetic methodologies that can lead to novel materials with tailored properties.

GSK-3β Inhibitory Activity

In a study evaluating various compounds for GSK-3β inhibition, this compound emerged as a promising candidate due to its structural features that enhance binding affinity to the enzyme's active site.

Neuroprotective Effects

Another study demonstrated that this compound could restore cell viability in neurodegeneration models induced by okadaic acid, indicating its potential role in neuroprotective therapies .

The following table summarizes key findings related to the biological activity of this compound:

ActivityIC50 (nM)Cell LineEffect Observed
GSK-3β Inhibition70Neuroblastoma cellsReduced tau hyperphosphorylation
Anti-inflammatory (NO levels)Not specifiedBV-2 microglial cellsDecreased NO levels
Anti-inflammatory (IL-6 levels)Not specifiedBV-2 microglial cellsDecreased IL-6 levels

Comparison with Similar Compounds

Pyridine Substitution Patterns

The bromine atom at the pyridine 4-position is a critical structural feature. Comparisons with derivatives bearing different substituents reveal significant differences in reactivity and biological interactions:

Compound Name Pyridine Substituent Key Structural Features
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide 4-Bromo Bromine enhances electrophilicity and halogen bonding
N-(6-methylpyridin-2-yl)cyclopropanecarboxamide 6-Methyl Methyl group increases lipophilicity but reduces electronic effects
N-(4-methylpyridin-2-yl)cyclopropanecarboxamide 4-Methyl Methyl substitution alters steric hindrance and metabolic stability
Pyridine-4-carboxamide None (lacks cyclopropane) Absence of cyclopropane reduces ring strain and conformational rigidity

The bromine atom in the target compound facilitates interactions with biological targets via halogen bonding, a feature absent in methyl-substituted analogs. This may explain its enhanced anti-cancer activity compared to N-(4-methylpyridin-2-yl)cyclopropanecarboxamide, which shows broader antimicrobial effects .

Cyclopropane Modifications

The cyclopropane ring introduces steric strain, influencing molecular conformation and target binding. Comparisons with cyclobutane and non-cyclopropane derivatives highlight its uniqueness:

Compound Name Cyclopropane Modification Key Differences
This compound None High ring strain enhances reactivity
N-(6-bromopyridin-3-yl)cyclobutanecarboxamide Cyclobutane instead Larger ring reduces strain, altering binding kinetics
Cyclopropanecarboxamide Lacks pyridine Absence of aromatic system limits π-π interactions

The cyclopropane moiety in the target compound increases metabolic stability compared to cyclobutane analogs, as seen in its prolonged half-life in cellular assays .

Physicochemical Properties

Solubility and Stability

The bromine atom and cyclopropane ring jointly influence solubility and stability:

Property This compound N-(4-methylpyridin-2-yl)cyclopropanecarboxamide
Solubility in DMSO High (due to bromine's polarizability) Moderate (methyl reduces polarity)
pH Stability Stable at pH 3–9 Stable at pH 4–8
Lipophilicity (LogP) ~2.1 (higher due to bromine) ~1.8

The bromine atom increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to methyl-substituted derivatives.

Anti-Cancer and Anti-Inflammatory Activity

The target compound exhibits selective anti-cancer activity, likely due to bromine-mediated interactions with kinases or DNA repair enzymes. In contrast, methyl-substituted analogs show broader but less potent effects:

Compound Name Anti-Cancer (IC50, µM) Anti-Inflammatory (IC50, µM) Antimicrobial (MIC, µg/mL)
This compound 1.2 (HeLa cells) 5.8 (COX-2 inhibition) >50
N-(6-methylpyridin-2-yl)cyclopropanecarboxamide >20 N/A 12.5 (S. aureus)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide 8.5 (MCF-7) N/A N/A

Receptor Binding Affinity

The bromine atom enhances binding to G protein-coupled receptors (GPCRs) and kinases. For example, it shows 3-fold higher affinity for EGFR compared to N-(4-chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide .

Biological Activity

N-(4-bromopyridin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a cyclopropanecarboxamide moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the bromine atom allows for nucleophilic substitution reactions, while the amide group can undergo hydrolysis under various conditions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various signaling pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanecarboxamide group forms hydrogen bonds with amino acid side chains.

Key Targets

  • GSK-3β Inhibition : Studies have highlighted its potential as a GSK-3β inhibitor, which is significant in neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 70 nM against GSK-3β, indicating potent inhibitory activity .
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce levels of pro-inflammatory cytokines like IL-6 and NO in cellular models, showcasing its potential for treating inflammatory conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (nM) Cell Line Effect Observed
GSK-3β Inhibition70Neuroblastoma cellsReduced tau hyperphosphorylation
Anti-inflammatory (NO)Not specifiedBV-2 microglial cellsDecreased NO levels
Anti-inflammatory (IL-6)Not specifiedBV-2 microglial cellsDecreased IL-6 levels

Case Studies

  • GSK-3β Inhibitory Activity : In a study evaluating various compounds for their GSK-3β inhibitory properties, this compound was identified as a promising candidate due to its structural features that enhance binding affinity to the enzyme's active site .
  • Neuroprotection : Another study demonstrated that this compound could restore cell viability in models of neurodegeneration induced by okadaic acid, highlighting its potential role in neuroprotective therapies .

Potential Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Anti-cancer Therapy : Its ability to inhibit GSK-3β may contribute to anti-cancer strategies by modulating pathways involved in cell proliferation and survival.
  • Anti-inflammatory Treatments : The compound's effects on inflammatory markers position it as a candidate for developing treatments for chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-bromopyridin-2-yl)cyclopropanecarboxamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and functionalized pyridine intermediates. For example, hydroxylamine hydrochloride and NaHCO₃ in ethanol are used to introduce carbamimidoyl groups, followed by cyclization with BF₃·Et₂O and trimethyl orthoformate to form oxadiazole derivatives . Optimization involves adjusting stoichiometry, solvent polarity, and temperature (e.g., 60–80°C) to maximize yield (typically 40–80%) and purity (>95% by UPLC/MS).

Q. How is structural integrity confirmed post-synthesis?

  • Methodology : Advanced spectroscopic techniques are employed:

  • NMR : ¹H/¹³C NMR to verify substitution patterns and cyclopropane ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 297 [M+H⁺] for C₁₆H₁₆N₄O₂ derivatives) confirms molecular weight .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.06 ensuring accuracy .

Q. What analytical methods are critical for assessing purity?

  • Methodology : Purity is validated via UPLC/MS (98–100% for oxadiazole derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical values). Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How does structural modification of the pyridine or cyclopropane moieties influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives like N-(4-(4-cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide and oxadiazole analogs. Bioassays (e.g., kinase inhibition IC₅₀) reveal that electron-withdrawing groups (e.g., Br at C4) enhance binding to targets like c-Met kinase, while cyclopropane rigidity improves metabolic stability .

Q. What computational tools are used to predict binding modes with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with kinase domains (e.g., c-Met). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for covalent inhibitor design .

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) resolves stereochemical ambiguities. For example, bond angles (e.g., 117.6° for C-C-N in cyclopropane) and torsion angles (e.g., −26.5° for pyridine-carboxamide linkage) validate mechanistic intermediates .

Q. What in vitro models evaluate neuropharmacological or anticancer potential?

  • Methodology :

  • Neuroactivity : Primary neuronal cultures (rat hypothalamus) assess neuroexcitatory effects via patch-clamp electrophysiology .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2) measure cytotoxicity (EC₅₀), while flow cytometry quantifies apoptosis (Annexin V/PI staining) .

Data Contradiction & Validation

Q. How are discrepancies in biological activity between similar derivatives addressed?

  • Methodology : Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) resolve false positives. For instance, N-(4-bromophenyl) analogs may show high enzyme inhibition but poor cell permeability due to logP >5, validated via Caco-2 monolayer assays .

Q. What strategies mitigate synthetic byproducts in cyclopropane ring formation?

  • Methodology : Ring-opening side products (e.g., via [2+1] cycloaddition) are minimized using low-temperature (−78°C) Simmons–Smith conditions. Byproducts are identified via LC-MS and removed via silica gel chromatography (hexane/EtOAc gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.